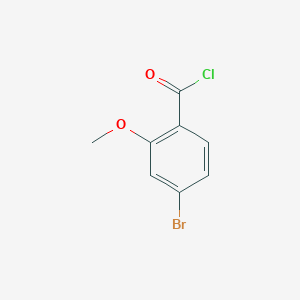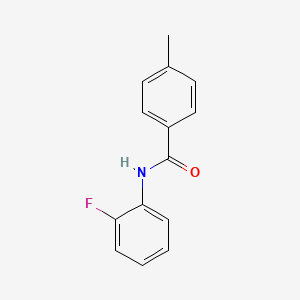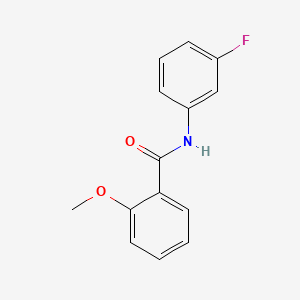
(R,R)-NORPHOS-Rh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-NORPHOS-Rh is a chiral rhodium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in the synthesis of chiral molecules. The (R,R)-NORPHOS ligand is a bidentate phosphine ligand that coordinates with rhodium to form a stable complex, which is used in a variety of catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-NORPHOS-Rh typically involves the coordination of the (R,R)-NORPHOS ligand with a rhodium precursor. One common method is the reaction of (R,R)-NORPHOS with rhodium chloride in the presence of a base, such as sodium carbonate, under an inert atmosphere. The reaction is usually carried out in a solvent like dichloromethane or toluene at room temperature. The resulting complex is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the desired product with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(R,R)-NORPHOS-Rh undergoes various types of chemical reactions, including:
Hydrogenation: The complex is widely used in the asymmetric hydrogenation of alkenes, imines, and ketones.
Hydroformylation: It catalyzes the hydroformylation of olefins to produce aldehydes.
Cycloaddition: The complex is involved in cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas is used as the reducing agent, and the reaction is typically carried out under mild pressure and temperature conditions.
Hydroformylation: The reaction involves the use of syngas (a mixture of carbon monoxide and hydrogen) under moderate pressure and temperature.
Cycloaddition: The reaction conditions vary depending on the specific cycloaddition process but generally involve the use of dienes and dienophiles in the presence of the rhodium complex.
Major Products Formed
Hydrogenation: Chiral alcohols, amines, and other reduced products.
Hydroformylation: Linear and branched aldehydes.
Cycloaddition: Cyclohexenes and other cyclic compounds.
Scientific Research Applications
(R,R)-NORPHOS-Rh has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in the synthesis of chiral molecules, which are important in the development of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: The complex is used in the study of enzyme mimetics and the development of biomimetic catalysts.
Medicine: It plays a role in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Industry: The complex is employed in the production of high-value chemicals and intermediates used in various industrial processes.
Mechanism of Action
The mechanism of action of (R,R)-NORPHOS-Rh involves the coordination of the rhodium center with the substrate, followed by the activation of the substrate through oxidative addition or insertion. The chiral environment provided by the (R,R)-NORPHOS ligand induces enantioselectivity in the reaction, leading to the formation of chiral products. The rhodium center acts as a catalyst, facilitating the reaction and lowering the activation energy.
Comparison with Similar Compounds
Similar Compounds
(S,S)-NORPHOS-Rh: The enantiomer of (R,R)-NORPHOS-Rh, which has similar catalytic properties but induces the opposite enantioselectivity.
BINAP-Rh: Another chiral rhodium complex with a bidentate phosphine ligand, used in similar asymmetric catalytic reactions.
DIOP-Rh: A chiral rhodium complex with a different bidentate phosphine ligand, also used in asymmetric catalysis.
Uniqueness
This compound is unique due to its high enantioselectivity and broad applicability in various asymmetric catalytic reactions. Its ability to induce chirality in a wide range of substrates makes it a valuable tool in the synthesis of chiral molecules. The stability and ease of handling of the (R,R)-NORPHOS ligand further enhance its utility in both research and industrial applications.
Properties
CAS No. |
521272-85-5 |
|---|---|
Molecular Formula |
C39H40BF4P2Rh- |
Molecular Weight |
760.4 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl)-diphenylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C31H28P2.C8H12.BF4.Rh/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-22,24-25,30-31H,23H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
InChI Key |
DPXNIIPVFLWYAU-ONEVTFJLSA-N |
SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1C2C(C(C1C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


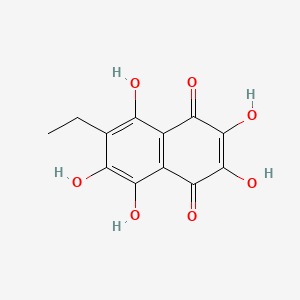

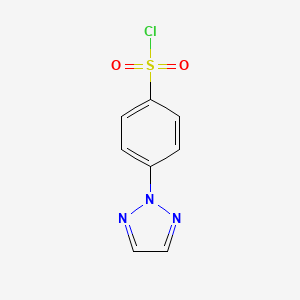


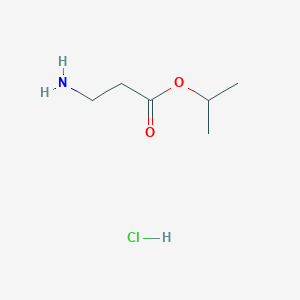
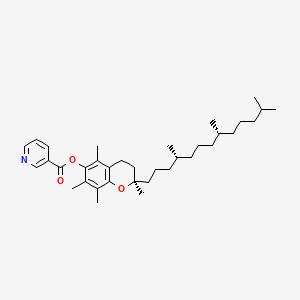
![2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol](/img/structure/B3426329.png)


![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B3426362.png)
